molecular formula C9H9F3O B12588672 [(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene CAS No. 646041-23-8

[(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene

Cat. No.: B12588672
CAS No.: 646041-23-8
M. Wt: 190.16 g/mol
InChI Key: CPXCVHQRBSRBKE-MRVPVSSYSA-N
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Description

[(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene is an organic compound characterized by the presence of a trifluoromethyl group and a methoxy group attached to an ethylbenzene backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may involve the use of catalysts to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce methyl-substituted benzene derivatives .

Scientific Research Applications

[(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene involves its interaction with molecular targets through its trifluoromethyl and methoxy groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can affect the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene is unique due to the combination of its trifluoromethyl and methoxy groups attached to an ethylbenzene backbone. This specific arrangement imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

646041-23-8

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

[(1R)-2,2,2-trifluoro-1-methoxyethyl]benzene

InChI

InChI=1S/C9H9F3O/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h2-6,8H,1H3/t8-/m1/s1

InChI Key

CPXCVHQRBSRBKE-MRVPVSSYSA-N

Isomeric SMILES

CO[C@H](C1=CC=CC=C1)C(F)(F)F

Canonical SMILES

COC(C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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